2,3-dimethoxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O4 and a molecular weight of 176.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-4-methylpentanoic acid can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt fungal cell membranes or interfere with essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpentanoic acid: Known for its antifungal activity.
3-Phenyllactic acid: Exhibits antifungal properties and is used in food preservation.
4-Hydroxyphenyllactic acid: Another antifungal compound with applications in food safety.
Uniqueness
2,3-Dimethoxy-4-methylpentanoic acid stands out due to its unique structural features, such as the presence of two methoxy groups and a methyl group on the pentanoic acid backbone
Properties
CAS No. |
1858118-84-9 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.